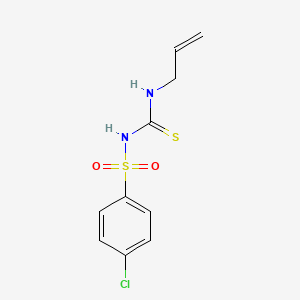![molecular formula C27H30N2O6 B12204100 1'-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B12204100.png)
1'-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4'-piperidin]-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one is a complex organic compound that belongs to the class of spirochromenes Spirochromenes are known for their unique structural features, which include a spiro-connected chromene and piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the chromene and piperidine precursors, followed by their spiro-connection through a series of condensation and cyclization reactions. Common reagents used in these reactions include acetyl chloride, phenylmorpholine, and various catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share the spiro-connected ring system and are known for their diverse biological activities.
Spirochromanones: Similar to spirochromenes, these compounds have a spiro-connected chromanone ring system and exhibit various pharmacological properties.
Morpholine Derivatives: Compounds containing the morpholine ring are widely studied for their medicinal chemistry applications.
Uniqueness
1’-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[chromene-2,4’-piperidin]-4(3H)-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H30N2O6 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1'-acetyl-7-[2-oxo-2-(2-phenylmorpholin-4-yl)ethoxy]spiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C27H30N2O6/c1-19(30)28-11-9-27(10-12-28)16-23(31)22-8-7-21(15-24(22)35-27)34-18-26(32)29-13-14-33-25(17-29)20-5-3-2-4-6-20/h2-8,15,25H,9-14,16-18H2,1H3 |
InChI Key |
XQUXLJNTEUUIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCOC(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B12204017.png)
![1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B12204025.png)
![N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B12204029.png)
![(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine](/img/structure/B12204030.png)
![(2-Chlorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12204035.png)
![[4,5-Bis(4-chlorophenylthio)(1,3-thiazol-2-yl)]phenylamine](/img/structure/B12204037.png)

![Dimethyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B12204044.png)

![5-[(2-Chloro-4-fluorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12204058.png)
![10-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12204060.png)
![2-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol](/img/structure/B12204074.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12204088.png)
![1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B12204089.png)
